molecular formula C16H15ClN2O3 B6539005 N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide CAS No. 1060353-74-3

N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No.: B6539005
CAS No.: 1060353-74-3
M. Wt: 318.75 g/mol
InChI Key: IXELKBBXIWUQMP-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a carbamoylmethyl group attached to a phenyl ring, a chloro substituent, and a methoxy group on a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-7-4-11(17)9-13(14)16(21)19-12-5-2-10(3-6-12)8-15(18)20/h2-7,9H,8H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELKBBXIWUQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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